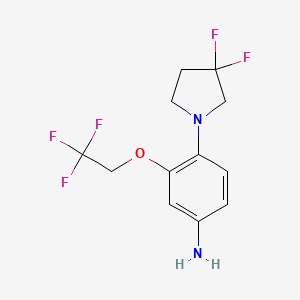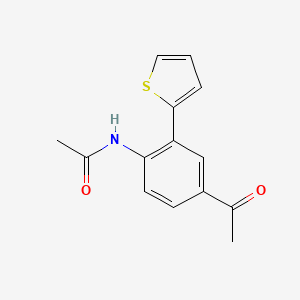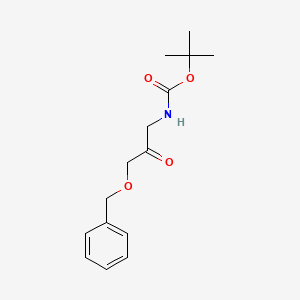![molecular formula C11H11N3O3S2 B13719469 Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate](/img/no-structure.png)
Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate: is a chemical compound with the molecular formula C11H11N3O3S2 and a molecular weight of 297.35 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate typically involves the reaction of 4-nitrophenol with 2-chloroethyl cyano-carbonimidodithioate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like in the presence of a .
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a catalyst such as .
Substitution: Nucleophiles like or in the presence of a base.
Major Products Formed
Reduction of the nitro group: Formation of .
Substitution of the cyano group: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate is utilized in several scientific research applications, including:
Proteomics: Used as a reagent for the modification and labeling of proteins.
Medicinal Chemistry: Investigated for its potential therapeutic properties and interactions with biological targets.
Industrial Chemistry: Employed in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl [2-(4-aminophenoxy)ethyl]cyano-carbonimidodithioate
- Methyl [2-(4-methoxyphenoxy)ethyl]cyano-carbonimidodithioate
Uniqueness
Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of the nitro group allows for selective reduction and substitution reactions, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H11N3O3S2 |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
[methylsulfanyl-[2-(4-nitrophenoxy)ethylsulfanyl]methylidene]cyanamide |
InChI |
InChI=1S/C11H11N3O3S2/c1-18-11(13-8-12)19-7-6-17-10-4-2-9(3-5-10)14(15)16/h2-5H,6-7H2,1H3 |
Clé InChI |
DGKQWYVWWCLYGB-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NC#N)SCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719387.png)





![4'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13719417.png)



